molecular formula C14H22N2O B15053808 1-(3-Isobutyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one

1-(3-Isobutyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one

Cat. No.: B15053808
M. Wt: 234.34 g/mol
InChI Key: XUNRJLIOVBDQKJ-UHFFFAOYSA-N
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Description

1-(3-Isobutyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one is an organic compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol . It is characterized by a pyrazole core substituted with an isobutyl group, a methyl group, a vinyl group, and a 2-methylpropan-1-one moiety, making it a versatile intermediate for chemical synthesis. This compound belongs to the class of vinylpyrazoles, which are recognized in scientific literature as valuable building blocks for constructing more complex organic molecules . The vinyl group on the pyrazole ring is a key functional handle that enables participation in various chemical transformations. Researchers have highlighted the utility of vinylpyrazoles in cycloaddition reactions, free-radical polymerizations, halogenation and hydrohalogenation reactions, and transition-metal-catalyzed reactions . These reactivities make such compounds promising scaffolds for developing novel compounds with potential applications in medicinal chemistry and materials science. Some 5-vinylpyrazole derivatives, for instance, have been identified as potent DNA gyrase inhibitors with antibacterial activity against Gram-positive bacteria . This compound is supplied for research purposes as a chemical building block. It is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions and refer to the material safety data sheet for detailed hazard information.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

1-[5-ethenyl-1-methyl-3-(2-methylpropyl)pyrazol-4-yl]-2-methylpropan-1-one

InChI

InChI=1S/C14H22N2O/c1-7-12-13(14(17)10(4)5)11(8-9(2)3)15-16(12)6/h7,9-10H,1,8H2,2-6H3

InChI Key

XUNRJLIOVBDQKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=C1C(=O)C(C)C)C=C)C

Origin of Product

United States

Biological Activity

1-(3-Isobutyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one is a complex organic compound characterized by its unique pyrazole ring structure and various alkyl substituents. This compound has garnered attention due to its potential pharmacological effects, particularly in medicinal chemistry and materials science. The presence of the vinyl group in its structure suggests reactivity that can be exploited in various biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H22N2OC_{14}H_{22}N_2O, with a molecular weight of 234.34 g/mol. The compound's structure includes a pyrazole ring with isobutyl and vinyl substituents, which significantly influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Anticancer Activity : Compounds related to pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, some derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells .
  • Neuroprotective Effects : Similar pyrazole derivatives have demonstrated neuroprotective properties in models of ischemic stroke, indicating potential therapeutic applications in neurodegenerative diseases .

Anticancer Studies

A study evaluating the anticancer properties of pyrazole derivatives found that specific compounds could significantly prevent the proliferation of cancer cells. For example, certain analogs exhibited IC50 values lower than those of established drugs like sorafenib, highlighting their potential as effective anticancer agents .

Neuroprotective Effects

In vivo studies on related pyrazole compounds showed promising results in reducing infarct areas in mouse models of focal cerebral ischemia. These compounds displayed antioxidant capabilities and neurocytoprotective effects against oxidative stress-induced damage .

Comparative Analysis with Related Compounds

Compound NameStructureUnique FeaturesBiological Activity
3-MethylpyrazolePyrazole ring with a methyl groupSimpler structureAntifungal properties
4-MethylpyrazolePyrazole ring with a methyl group at position 4Known for antifungal propertiesAnticancer activity
5-VinylpyrazoleVinyl group at position 5 of the pyrazole ringFocused on polymer applicationsPotential anticancer activity

The unique combination of isobutyl and vinyl groups in this compound enhances its potential utility compared to simpler analogs.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

  • Cytotoxicity Evaluation : A series of pyrazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity, particularly against HeLa cells .
  • Neuroprotective Assessment : In a model assessing neuroprotective effects, a derivative demonstrated significant capability in reducing oxidative stress markers and improving cell viability following ischemic injury .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with key analogs (Table 1):

Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Activity
1-(3-Isobutyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one (Target) 1-Me, 3-iBu, 5-Vinyl, 1-(2-Me-propanone) 246.35 High lipophilicity; potential for polymerization via vinyl group Not reported (inferred antimicrobial)
1-(1,3-Diisopropyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one 1,3-Di-iPr, 5-Vinyl, 1-(2-Me-propanone) 248.36 Discontinued due to synthesis challenges; higher steric hindrance Lab use only
1-[3-(2-Methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-propane-1-one 3-Quinoline-phenyl, 5-Ph, 4,5-dihydro-pyrazole, 1-propanone 441.52 Conformationally flexible (dihydro-pyrazole); π-π interactions from aromatic groups Antitumor (inferred from quinoline moiety)
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one 3-Cl-Ph, 5-iPr-Ph, 4,5-dihydro-pyrazole, 1-propanone 366.87 Enhanced solubility due to Cl substituent; rigid dihydro core Antimicrobial, antioxidant
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one 4-Cl-Ph, 4-Me-pyrazole, ethanone 248.71 Shorter ketone chain; higher electrophilicity Anticancer (in vitro screening)

Physicochemical Properties

  • Lipophilicity : The target compound’s isobutyl and methyl groups increase logP (predicted ~3.5), favoring blood-brain barrier penetration but reducing aqueous solubility.
  • Thermal Stability : Vinyl-substituted pyrazoles (Entries 1–2) may degrade at high temperatures, whereas dihydro derivatives (Entries 3–4) show higher stability .

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